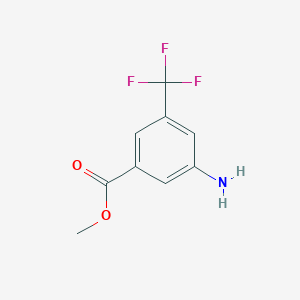

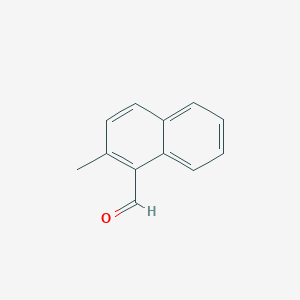

3-氨基-3-(3-乙氧基-4-甲氧基苯基)丙酸

描述

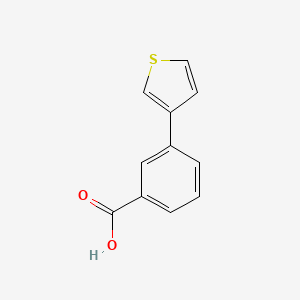

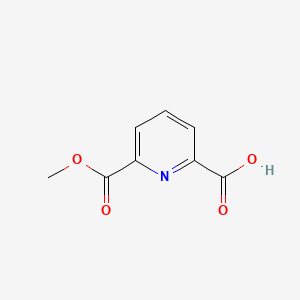

The compound 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is a derivative of β-amino acids, which are known for their applications in the synthesis of biologically active molecules and as building blocks in peptide synthesis. Although the provided papers do not directly discuss this exact compound, they provide insights into similar compounds that can help infer properties and behaviors. For instance, the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid exhibits nonlinear optical (NLO) activity, which suggests that the ethoxy and methoxy substitutions on the phenyl ring could contribute to interesting electronic properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an amino group and a carboxylic acid derivative. The papers do not provide specific synthesis routes for 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, but they do discuss the characterization of similar compounds using spectroscopic methods and quantum chemical calculations, which are essential tools in confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid has been investigated using X-ray crystallography. These compounds crystallize in non-centrosymmetric space groups, which is a favorable feature for NLO activity. The presence of intramolecular hydrogen bonds, such as N-H···O and O-H···O, plays a significant role in stabilizing the crystal structure .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid. However, β-amino acids, in general, are known to participate in various chemical reactions, including amide bond formation and peptide coupling reactions. The presence of amino and carboxylic acid functional groups in these compounds makes them versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid can be inferred from their molecular structure and intermolecular interactions. The methoxy and ethoxy groups are likely to influence the compound's solubility and interaction with solvents. The intramolecular hydrogen bonds contribute to the compound's stability and may affect its melting point. The NLO activity and vibrational frequencies provide information about the electronic structure and reactivity of the compound . Additionally, the use of DFT calculations aids in understanding the vibrational modes and electronic transitions, which are crucial for predicting the behavior of the compound under different conditions .

科学研究应用

水凝胶修饰用于医疗应用

类似于3-氨基-3-(3-乙氧基-4-甲氧基苯基)丙酸的胺化合物在对聚乙烯醇/丙烯酸水凝胶进行功能修饰方面有显著应用。这些水凝胶通过与各种脂肪族和芳香族胺发生缩合反应进行了修饰,包括具有结构相似性的化合物,以增强它们的生物活性。修饰过程导致水凝胶具有增加的热稳定性和显著的抗菌和抗真菌性能,表明在医疗应用中具有潜力,特别是在开发具有增强生物活性的新材料方面(Aly & El-Mohdy, 2015)。

晶体堆积影响

在晶体学领域,对乙基(Z)-2-氰基-3-[(4-烷氧基苯基)氨基]丙-2-烯酸酯的研究揭示了与3-氨基-3-(3-乙氧基-4-甲氧基苯基)丙酸具有相同核心结构基元的重要性,晶体堆积中的N⋯π和O⋯π相互作用。这些研究提供了关于影响晶体中分子结构排列的非共价相互作用的见解,为设计新材料和理解原子水平上的分子相互作用提供了潜在应用(Zhang, Wu, & Zhang, 2011)。

抗癌化学预防潜力

另一个引人注目的应用是在类似于3-氨基-3-(3-乙氧基-4-甲氧基苯基)丙酸的化合物衍生物中,例如3-(4'-戈兰基氧基-3'-甲氧基苯基)-2-反式丙烯酸,该化合物显示出对各种癌症类型具有潜在的化学预防性质。这种化合物及其半合成衍生物在结肠癌和舌癌化学预防中展现出潜力,突显了结构相关化合物在癌症治疗和预防中的治疗潜力(Curini et al., 2006)。

合成和结构分析

对类似化合物的合成和结构研究对于推进我们对分子设计和相互作用的理解至关重要。例如,通过X射线晶体学和光谱方法对(2E)-2-(乙氧羰基)-3-[(4-甲氧基苯基)氨基]丙-2-烯酸的详细表征提供了有价值的关于分子结构和相互作用的见解。这项研究可以通过阐明分子行为和稳定性的基本原理来指导新材料和药物的开发(Venkatesan et al., 2016)。

安全和危害

未来方向

属性

IUPAC Name |

3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCVSLHXUMLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399341 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

CAS RN |

201408-36-8 | |

| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)